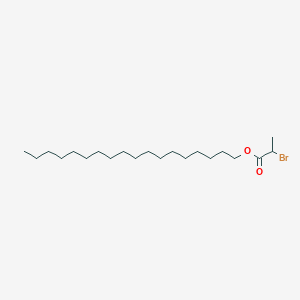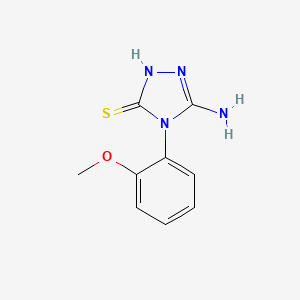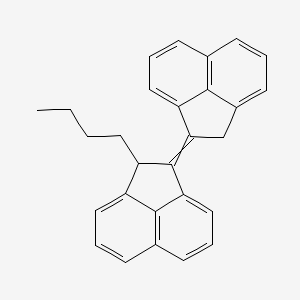
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fused ring system with multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common method includes the condensation of acenaphthylen-1(2H)-one with butyl-substituted acenaphthylene under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic systems.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be functionalized with various substituents using reagents like halogens, nitro compounds, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its aromatic rings. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules. The pathways involved may include the activation of specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the butyl substitution.
Acenaphthenequinone: An oxidized derivative of acenaphthylene with quinone functionality.
1,2-Acenaphthylenedione: Another oxidized form with two carbonyl groups.
Uniqueness
1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
90139-65-4 |
|---|---|
Molecular Formula |
C28H24 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(2H-acenaphthylen-1-ylidene)-1-butyl-1H-acenaphthylene |
InChI |
InChI=1S/C28H24/c1-2-3-13-22-21-14-6-10-19-11-7-16-24(27(19)21)28(22)25-17-20-12-4-8-18-9-5-15-23(25)26(18)20/h4-12,14-16,22H,2-3,13,17H2,1H3 |
InChI Key |
VCUAKMJKIADJDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


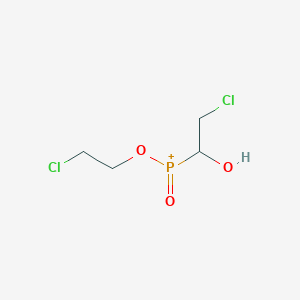
phosphanium bromide](/img/structure/B14381899.png)

![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)
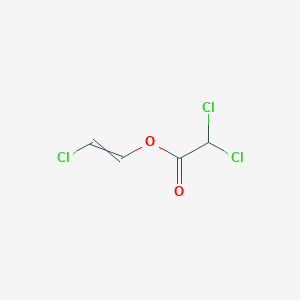
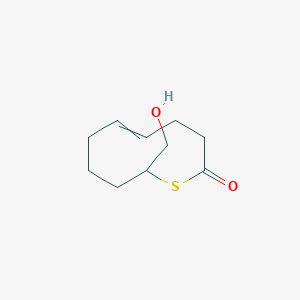
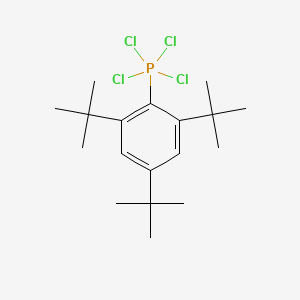
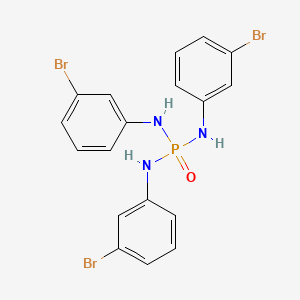
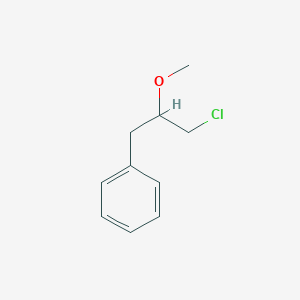
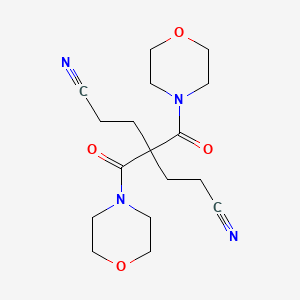
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
